molecular formula C10H17NO4 B1670603 Dihydrokainic acid CAS No. 52497-36-6

Dihydrokainic acid

Cat. No.: B1670603
CAS No.: 52497-36-6
M. Wt: 215.25 g/mol
InChI Key: JQPDCKOQOOQUSC-OOZYFLPDSA-N
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Mechanism of Action

Target of Action

Dihydrokainic acid (DHK) is a selective inhibitor of the EAAT2 (GLT1) glutamate transporter . This transporter plays a crucial role in the glutamatergic neurotransmitter system, which is involved in many important neurophysiological processes .

Mode of Action

DHK acts as a non-transportable inhibitor of L-glutamate and L-aspartate uptake . It interacts with the EAAT2 transporter, inhibiting the uptake of these neurotransmitters. This inhibition is selective, with DHK being 130-fold selective over EAAT1 and EAAT3 .

Biochemical Pathways

The primary biochemical pathway affected by DHK is the glutamatergic neurotransmitter system . By inhibiting the EAAT2 transporter, DHK disrupts the normal uptake of L-glutamate and L-aspartate, neurotransmitters that play key roles in this system. The downstream effects of this disruption can vary, but they generally involve changes in neuronal excitability and neurotransmission .

Pharmacokinetics

The blood-brain barrier (BBB) permeability of DHK is low, with a value of 0.28 × 10^-6 cm/s . Furthermore, the non-specific plasma and brain protein binding of DHK is low, which means that the unbound drug volume of distribution in the brain is also low . Therefore, even though the total DHK concentrations in the brain are low after systemic dosing, the concentrations in the vicinity of the glutamate receptors are sufficient for their activation .

Result of Action

The inhibition of the EAAT2 transporter by DHK can lead to an increase in the extracellular concentrations of L-glutamate and L-aspartate, which can in turn affect neuronal excitability and neurotransmission . At higher concentrations, DHK is a weak inhibitor of AMPA/kainate glutamic acid receptors . The specific molecular and cellular effects of DHK’s action can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of DHK can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of passive diffusion across the BBB . Additionally, the presence of other substances in the environment can potentially interact with DHK or its target, thereby influencing its action.

Future Directions

Dihydrokainic acid has been used as a research tool in various in vivo central nervous system disease models in rodents, such as epilepsy, Huntington’s, Parkinson’s and Alzheimer’s diseases . It has also been used as a template in the design of novel ligands affecting the glutamatergic system . The glutamatergic neurotransmitter system is involved in many important neurophysiological processes and thus constitutes a promising target for the treatment of neurological diseases .

Biochemical Analysis

Biochemical Properties

Dihydrokainic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the GLT-1 glutamate transporter . This interaction with the GLT-1 glutamate transporter is crucial as it influences the glutamatergic neurotransmitter system, which is involved in important neurophysiological processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It is known to favor neuronal cell death and modulate anxiety and depression behaviors . The impact of this compound on cell function includes its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an inhibitor of the GLT-1 glutamate transporter . This inhibition affects the glutamatergic neurotransmitter system, influencing various neurophysiological processes .

Dosage Effects in Animal Models

It has been used as a research tool in various in vivo central nervous system disease models in rodents .

Metabolic Pathways

Given its role as an inhibitor of the GLT-1 glutamate transporter, it is likely involved in pathways related to glutamate transport .

Transport and Distribution

This compound is capable of crossing the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues .

Subcellular Localization

Given its ability to cross the BBB, it is likely that it can reach various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrokainic acid typically involves the reduction of kainic acid. The process includes the use of reducing agents such as sodium borohydride under controlled conditions to achieve the desired reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dihydrokainic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: The reduction of kainic acid to this compound is a notable reaction.

    Substitution: It can participate in substitution reactions, particularly involving its carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Reagents such as thionyl chloride can be used for converting carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction results in this compound itself.

Properties

IUPAC Name

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDCKOQOOQUSC-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200489
Record name Dihydrokainic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-36-6
Record name Dihydrokainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52497-36-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrokainic acid
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Record name Dihydrokainic acid
Source EPA DSSTox
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Record name Dihydrokainic acid
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Record name DIHYDROKAINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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